(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid
Description
Structural Elucidation and Stereochemical Analysis
Molecular Architecture of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane scaffold, also known as norbornane, consists of two fused cyclopentane rings bridged by a single carbon atom. This rigid, bridged bicyclic system features three bridge segments: two carbons connecting bridgehead carbons 1 and 4 (positions 2–3 and 5–6), and one carbon linking positions 7–1. The numbering adheres to IUPAC conventions, with substituents prioritized based on atomic connectivity (Fig. 1).
| Feature | Description |
|---|---|
| Bridge Structure | 2 (C1–C2–C3), 2 (C1–C5–C6), 1 (C4–C7) bridges |
| Substituent Positions | Carboxylic acid at C2; tert-butoxycarbonyl (Boc)-protected amine at C3 |
| Steric Constraints | Distorted valence angles at bridgeheads (C1/C4) and constrained bond angles |
The bicyclo[2.2.1]heptane core imposes significant steric and electronic constraints, influencing reactivity and stereochemical outcomes. For example, the endo/exo orientation of substituents is critical in determining accessibility for reactions.
Configurational Assignment of Stereocenters (1S,2S,3R,4R)
The compound contains four stereocenters (C1, C2, C3, C4), with configurations (1S,2S,3R,4R). Configurational assignment follows the Cahn–Ingold–Prelog (CIP) priority rules:
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-QCLAVDOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116139 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372202-56-6 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372202-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S,3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane framework is synthesized via a Diels-Alder reaction between cyclopentadiene and methyl acrylate. The endo selectivity is governed by secondary orbital interactions, yielding methyl 5-norbornene-2-carboxylate as the major product.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Cyclopentadiene | 1.2 equiv |
| Methyl acrylate | 1.0 equiv |
| Solvent | Toluene, anhydrous |
| Temperature | 80°C, 12 h |
| Yield | 77% |
The endo isomer is isolated via fractional distillation or column chromatography (hexanes/EtOAc, 20:1).
Introduction of the Amino Group
Curtius Rearrangement
The carboxylate ester is converted to an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate. Hydrolysis in acidic conditions yields the primary amine.
Stepwise Protocol
-
Acyl Azide Formation : Treat methyl 5-norbornene-2-carboxylate with sodium azide and HCl in aqueous acetone (0°C, 2 h).
-
Rearrangement : Reflux the azide in toluene to generate the isocyanate intermediate.
-
Hydrolysis : Quench with 6 M HCl at 50°C for 4 h to obtain (1S,2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid.
Key Data
tert-Butoxycarbonyl (Boc) Protection
Boc Group Installation
The primary amine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under Schotten-Baumann conditions to prevent racemization.
Optimized Conditions
| Parameter | Value |
|---|---|
| (Boc)₂O | 1.5 equiv |
| Base | Triethylamine (2.0 equiv) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 0°C → RT, 12 h |
| Yield | 85% |
The product, (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, is isolated via extraction (EtOAc) and dried under vacuum.
Purification and Characterization
Chromatographic Refinement
Crude product is purified using flash chromatography (silica gel, gradient elution with hexanes/EtOAc).
Elution Profile
-
20% EtOAc: Remove non-polar impurities
-
40% EtOAc: Collect target fraction (Rf = 0.3)
Recrystallization
Final recrystallization from methanol/water (9:1) affords white crystals with:
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors for the Diels-Alder step, enhancing heat dissipation and selectivity:
Waste Management
-
Solvent Recovery : >90% toluene recycled via distillation
-
Byproduct Mitigation : Azide intermediates neutralized with NaNO₂/HCl
Comparative Analysis of Methodologies
Flow synthesis reduces reaction time (4 h vs. 12 h) and improves diastereoselectivity (50:1 vs. 35:1).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(1R,2S,3R,4S)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 1212373-01-7)
- Physical Properties :
- Applications : Used in asymmetric synthesis and as a building block for constrained peptides.
(1S,2R,3S,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS: 1242184-46-8)
Functional Group Modifications
Bicyclo[2.2.1]heptane-2-carboxylic Acid, 3-Amino-, Ethyl Ester, Hydrochloride (CAS: 95630-75-4)
- Structural Difference: Ethyl ester replaces the carboxylic acid, and the amino group is protonated as a hydrochloride salt.
- Molecular Formula: C₁₀H₁₇NO₂·ClH (MW: 219.71 g/mol).
- Applications : Intermediate in prodrug synthesis; enhanced cell permeability due to esterification .
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Structural Difference: Replaces the norbornane system with a bicyclo[3.1.0]hexane core and introduces two chlorine atoms.
- Molecular Formula: C₁₁H₁₅Cl₂NO₄ (MW: 296.14 g/mol).
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid
- Role: A model substrate for the leucine-preferring (L-system) neutral amino acid transporter at the blood-brain barrier (BBB).
- Kinetic Data : High affinity (low Km) for BBB transport, comparable to phenylalanine .
- Implications : Target compound derivatives may exploit similar transport mechanisms for CNS drug delivery.
N-Boc-3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid
Key Research Findings
- Stereochemical Impact : The (1S,2S,3R,4R) configuration of the target compound enhances binding to proteases compared to its (1R,2S,3R,4S) isomer, as shown in kinetic studies .
- BBB Transport Potential: Analogous bicyclo[2.2.1]heptane derivatives demonstrate high-affinity transport across the BBB, suggesting utility in CNS-targeted therapeutics .
- Safety Considerations : Boc-protected variants generally exhibit low acute toxicity but require handling precautions due to irritant properties .
Biological Activity
The compound (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bicyclic core with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The bicyclo[2.2.1]heptane structure provides a rigid framework conducive to specific interactions with biological targets.
Research indicates that compounds with a bicyclic structure can interact with various biological pathways. Specifically, this compound has been studied for its role as an inhibitor of L-amino acid transport systems.
Inhibition of L-Amino Acid Carriers
A significant study demonstrated that related compounds such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) inhibit the transport of L-DOPA into dopaminergic neurons by blocking the L-amino acid carrier system known as System L . This inhibition is crucial in understanding how such compounds can modulate neurotransmitter levels in the brain, particularly in the context of Parkinson's disease treatment .
Biological Activity and Therapeutic Potential
The biological activity of this compound is multifaceted:
1. Neuropharmacological Effects
The modulation of L-DOPA transport suggests potential applications in treating neurodegenerative diseases like Parkinson's disease by enhancing or regulating dopamine levels through targeted inhibition of amino acid transporters.
Case Studies and Research Findings
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85% | |
| Hydrogenation | H₂, Pd/C, MeOH, 24h | 71% | |
| Cyclization | DCC, DMAP, CH₂Cl₂ | 68% |
Basic: How is this compound characterized to confirm structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry and functional groups. For example, the tert-butyl group in Boc-protected amines shows a singlet at ~1.4 ppm . 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic framework .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.31) .
- Chiral HPLC : Critical for confirming enantiomeric excess (>98%) using columns like Chiralpak IA/IB under isocratic conditions .
Advanced: How are stereochemical inconsistencies resolved during synthesis?
Methodological Answer:
Discrepancies in stereochemical outcomes often arise from competing reaction pathways. Strategies include:
- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature (e.g., low temps favor kinetic products) .
- Chiral Auxiliaries : Temporarily introducing groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions (e.g., solvent polarity effects on diastereomer ratios) .
Advanced: How to address contradictions in pharmacological activity data?
Methodological Answer:
Conflicting bioactivity results may stem from assay variability or impurity profiles. Solutions include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular cAMP assays .
- Metabolite Profiling : LC-MS/MS identifies degradation products that might interfere with activity .
- Cocrystallization Studies : Resolve binding modes with target proteins (e.g., mGlu receptors) to clarify structure-activity relationships .
Basic: What are the recommended handling and storage conditions?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation of aerosols. Avoid contact with strong acids/bases to prevent decomposition .
Advanced: What methodological approaches study its interactions with biological targets?
Methodological Answer:
- SPR/BLI : Real-time binding kinetics (ka/kd) for receptor-ligand interactions .
- Cryo-EM : Resolve ternary complexes with G-protein-coupled receptors (GPCRs) at near-atomic resolution .
- Mutagenesis : Identify critical binding residues (e.g., Ala-scanning in mGlu2/3 subtypes) to validate selectivity .
Advanced: How does pH affect the stability of the Boc-protected amino group?
Methodological Answer:
The Boc group is labile under acidic conditions (pH < 3). Stability studies use:
- Accelerated Degradation : Incubate in buffers (pH 1–7) and monitor via HPLC. Half-life at pH 2: ~2h .
- pKa Determination : Experimental pKa ≈ 4.54 (predicted) guides formulation strategies for in vivo studies .
Advanced: How is computational modeling applied to predict reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects on transition states (e.g., THF vs. DMF) .
- Docking Studies : AutoDock Vina predicts binding poses with enzymes (e.g., proteases), validated by IC50 assays .
Advanced: How does this compound compare to structural analogs in activity?
Methodological Answer:
Table 2: Comparative Activity of Bicyclic Analogs
| Compound | Modifications | Target (IC50) | Reference |
|---|---|---|---|
| Parent | None | mGlu2: 12 nM | |
| Fluoro Derivative | C5-F substitution | mGlu2: 8 nM | |
| Hydroxy Derivative | C5-OH substitution | mGlu3: Partial agonist |
Fluorination enhances potency, while hydroxylation reduces selectivity .
Advanced: How to troubleshoot low yields in final cyclization steps?
Methodological Answer:
Common issues and fixes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
